Adenosine monophosphate-13C10,15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

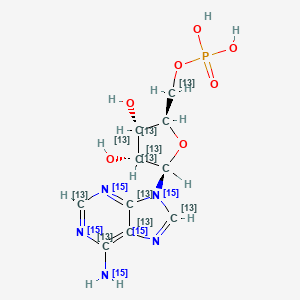

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N5O7P |

|---|---|

Molecular Weight |

362.12 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI Key |

UDMBCSSLTHHNCD-IADJQYSOSA-N |

Isomeric SMILES |

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled form of adenosine monophosphate (AMP), a pivotal molecule in cellular metabolism and signaling. The incorporation of ten ¹³C atoms and five ¹⁵N atoms creates a mass shift that allows for its precise detection and quantification in complex biological samples. This makes it an invaluable tool in metabolic research, particularly in metabolic flux analysis and as an internal standard for quantitative mass spectrometry. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Introduction

Adenosine monophosphate (AMP) is a central purine (B94841) nucleotide involved in a myriad of cellular processes, including energy homeostasis, signal transduction, and as a monomeric unit of RNA. The stable isotope-labeled analogue, Adenosine monophosphate-¹³C₁₀,¹⁵N₅, serves as a powerful tracer to elucidate the dynamics of these processes. Its primary applications lie in its use as an internal standard for accurate quantification of endogenous AMP and as a tracer to follow the metabolic fate of the adenosine moiety in metabolic pathways.[1][2][3]

Chemical and Physical Properties

The key physical and chemical properties of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ are summarized in the table below, with comparative data for its unlabeled counterpart.

| Property | Adenosine monophosphate-¹³C₁₀,¹⁵N₅ | Adenosine monophosphate (unlabeled) |

| Chemical Formula | ¹³C₁₀H₁₄¹⁵N₅O₇P | C₁₀H₁₄N₅O₇P |

| Molecular Weight | ~362.11 g/mol [4] | ~347.22 g/mol |

| CAS Number | 202406-66-4[4] | 61-19-8 |

| Appearance | Typically a solid | Crystalline solid |

| Solubility | Soluble in water and aqueous buffers | Soluble in water |

| Storage | Recommended to be stored at -20°C to -80°C[2] | Stable in a dry state |

Applications in Research

The primary utility of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ stems from its isotopic enrichment, enabling its differentiation from the endogenous, unlabeled AMP pool.

-

Internal Standard for Quantitative Analysis: In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known amount of the labeled compound to a sample allows for precise and accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.[5][6] This is a cornerstone of modern quantitative metabolomics.

-

Metabolic Flux Analysis (MFA): By introducing ¹³C and ¹⁵N labeled precursors into cellular systems, researchers can trace the incorporation of these heavy isotopes into downstream metabolites, including AMP.[7] This allows for the mapping and quantification of the flow of atoms through metabolic pathways, providing insights into cellular physiology in various states, such as in cancer.[8]

-

Metabolic Pathway Tracing: The labeled AMP can be used to study the dynamics of nucleotide metabolism, including the de novo purine synthesis and salvage pathways.[3][9] By monitoring the appearance of labeled atoms in AMP and its downstream products like ADP and ATP, the rates and contributions of different pathways to the nucleotide pool can be determined.

Experimental Protocols

Quantification of AMP in Biological Samples using LC-MS/MS with Isotope Dilution

This protocol provides a general framework for the quantification of AMP in biological samples such as plasma, cell extracts, or tissues, using Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an internal standard.

4.1.1. Materials

-

Adenosine monophosphate-¹³C₁₀,¹⁵N₅

-

Unlabeled Adenosine monophosphate standard

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological sample (e.g., plasma, cell lysate)

-

Centrifugal filters (e.g., 3 kDa MWCO) for protein removal

4.1.2. Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of unlabeled AMP and Adenosine monophosphate-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., water or 50% methanol). From these, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the unlabeled analyte.

-

Sample Extraction: For plasma or cell lysates, a protein precipitation step is typically required. Add a threefold volume of ice-cold acetonitrile or methanol containing the internal standard (Adenosine monophosphate-¹³C₁₀,¹⁵N₅) to the sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

-

Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS method (e.g., 5% acetonitrile in water).

4.1.3. LC-MS/MS Analysis

The following are example parameters that may need to be optimized for a specific instrument and application.

| Parameter | Example Value |

| LC Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) or HILIC column[5] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | A suitable gradient from low to high organic phase to elute AMP. |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[1][10] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (AMP) | e.g., m/z 348 -> 136 (Positive Mode) |

| MRM Transition (AMP-¹³C₁₀,¹⁵N₅) | e.g., m/z 363 -> 146 (Positive Mode)[10] |

| Collision Energy | To be optimized for the specific instrument. |

4.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous AMP to the Adenosine monophosphate-¹³C₁₀,¹⁵N₅ internal standard and comparing this to the calibration curve generated from the standards.

Data Presentation

The following tables summarize quantitative data from various studies utilizing isotope-labeled AMP or quantifying AMP levels.

Table 1: LC-MS/MS Method Validation Parameters for AMP Quantification [10]

| Parameter | Value |

| Linear Range | 2.5 - 1000 ng/mL |

| Correlation Coefficient (r) | > 0.9995 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

| Recovery | 81.3 - 118.4% |

| Precision (RSD%) | < 10.5% |

Table 2: Concentration of Adenosine Nucleotides in Royal Jelly [11]

| Nucleotide | Concentration in 2-day Royal Jelly (mg/kg) | Concentration in 3-day Royal Jelly (mg/kg) |

| ATP | 11.2 | 11.3 |

| ADP | 111.6 | 151.5 |

| AMP | 2126.0 | 1810.8 |

| Adenosine | 6.9 | 6.2 |

Table 3: Isotopologue Distribution in Purine Nucleotides from Labeled Precursors [7]

This table illustrates the fractional distribution of isotopologues in IMP, AMP, and GMP following the introduction of labeled precursors, demonstrating the tracing of metabolic pathways.

| Isotopologue | Fractional Contribution in IMP | Fractional Contribution in AMP | Fractional Contribution in GMP |

| +3 | High | Significantly Lower than IMP | Significantly Lower than IMP |

| +4 | Moderate | Similar to IMP | Similar to IMP |

| +5 | Low | Significantly Higher than IMP | Significantly Higher than IMP |

Visualizations

De Novo Purine Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway for purines, which can be traced using ¹³C and ¹⁵N labeled precursors that are incorporated into AMP.

Caption: De Novo Purine Synthesis Pathway.

Experimental Workflow for Quantitative Metabolomics

This diagram outlines the typical workflow for a quantitative metabolomics experiment using an isotopically labeled internal standard.

Caption: Quantitative Metabolomics Workflow.

AMP Conversion and Cellular Uptake

AMP can be dephosphorylated to adenosine, which is then taken up by cells via equilibrative nucleoside transporters (ENTs). This process can be investigated using labeled AMP.

Caption: AMP Conversion and Cellular Uptake.

Conclusion

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is an essential tool for modern life sciences research. Its application as an internal standard ensures the accuracy and reliability of quantitative studies on AMP, while its use as a metabolic tracer provides deep insights into the complex network of cellular metabolism. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this powerful labeled compound in their investigations.

References

- 1. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and application of an HILIC-MS/MS method for the quantitation of nucleotides in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to ¹³C₁₀,¹⁵N₅ Labeled Adenosine Monophosphate (AMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of uniformly labeled ¹³C₁₀,¹⁵N₅ Adenosine (B11128) Monophosphate (AMP). This isotopically enriched compound is a powerful tool in metabolic research, structural biology, and drug development, enabling precise tracking and quantification of metabolic pathways and molecular interactions.

Core Structure and Isotopic Labeling

¹³C₁₀,¹⁵N₅ labeled AMP is an isotopologue of adenosine monophosphate where all ten carbon atoms have been replaced with the stable isotope Carbon-13 (¹³C), and all five nitrogen atoms have been replaced with the stable isotope Nitrogen-15 (¹⁵N). This uniform labeling results in a significant mass shift compared to the naturally abundant (predominantly ¹²C and ¹⁴N) form of AMP, making it an ideal internal standard and tracer for mass spectrometry and nuclear magnetic resonance (NMR) based studies.

The molecular structure of AMP consists of three key components: the adenine (B156593) nucleobase, the ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose. In ¹³C₁₀,¹⁵N₅ labeled AMP, all carbon and nitrogen atoms within these components are the heavy isotopes.

Caption: Molecular structure of ¹³C₁₀,¹⁵N₅ labeled Adenosine Monophosphate.

Physicochemical and Spectroscopic Data

The uniform isotopic labeling of ¹³C₁₀,¹⁵N₅ AMP results in distinct physicochemical and spectroscopic properties that are crucial for its application in quantitative studies.

Molecular and Isotopic Properties

| Property | Value |

| Molecular Formula | ¹³C₁₀H₁₄¹⁵N₅O₇P |

| Monoisotopic Mass | 362.06 g/mol |

| Average Mass | 362.11 g/mol |

| ¹³C Isotopic Purity | Typically >98% |

| ¹⁵N Isotopic Purity | Typically >98% |

Predicted NMR Chemical Shifts

Precise NMR chemical shifts are essential for the identification and structural analysis of ¹³C₁₀,¹⁵N₅ AMP. The following table provides predicted ¹H, ¹³C, ¹⁵N, and ³¹P chemical shifts for unlabeled AMP, which serve as a reference. The shifts for the labeled compound will be very similar, with the primary difference being the presence of extensive ¹³C-¹³C, ¹³C-¹⁵N, and ¹H-¹³C coupling.

Table 1: Predicted NMR Chemical Shifts for AMP (Reference: HMDB)

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) | ³¹P Shift (ppm) |

| Adenine | ||||

| H2 | 8.27 | |||

| H8 | 8.52 | |||

| C2 | 153.2 | |||

| C4 | 149.9 | |||

| C5 | 120.1 | |||

| C6 | 156.9 | |||

| C8 | 141.6 | |||

| N1 | 225.1 | |||

| N3 | 212.8 | |||

| N6 | 75.6 | |||

| N7 | 231.5 | |||

| N9 | 165.7 | |||

| Ribose | ||||

| H1' | 6.14 | |||

| H2' | 4.76 | |||

| H3' | 4.50 | |||

| H4' | 4.39 | |||

| H5'a | 4.14 | |||

| H5'b | 4.05 | |||

| C1' | 88.6 | |||

| C2' | 75.5 | |||

| C3' | 71.6 | |||

| C4' | 85.3 | |||

| C5' | 65.5 | |||

| Phosphate | ||||

| P | ~3.5-4.5 |

Note: Chemical shifts are referenced to DSS for ¹H and ¹³C, liquid ammonia (B1221849) for ¹⁵N, and phosphoric acid for ³¹P. Actual shifts can vary with pH, temperature, and solvent.

Mass Spectrometry and Fragmentation

In mass spectrometry, ¹³C₁₀,¹⁵N₅ AMP exhibits a clear mass shift from its unlabeled counterpart. The monoisotopic mass of the fully labeled molecule is approximately 15 atomic mass units (10 from ¹³C and 5 from ¹⁵N) greater than the unlabeled version.

Table 2: Key Mass Spectrometry Fragments of AMP (Negative Ion Mode)

| Fragment | Description | Predicted m/z (Unlabeled) | Predicted m/z (¹³C₁₀,¹⁵N₅ Labeled) |

| [M-H]⁻ | Parent Ion | 346.05 | 361.06 |

| [Adenine-H]⁻ | Adenine Base | 134.05 | 139.05 |

| [Ribose-P-H₂O-H]⁻ | Dehydrated Ribose Phosphate | 211.01 | 216.01 |

| [PO₃]⁻ | Phosphate | 78.96 | 78.96 |

| [H₂PO₄]⁻ | Dihydrogen Phosphate | 96.97 | 96.97 |

Experimental Protocols

General Protocol for Enzymatic Synthesis of Uniformly Labeled Ribonucleotides

This protocol outlines the general steps for producing uniformly ¹³C, ¹⁵N-labeled ribonucleoside monophosphates (rNMPs), including AMP, which can then be further purified.

-

Bacterial Culture: Grow a suitable bacterial strain (e.g., E. coli or Methylophilus methylotrophus) in a minimal medium where the sole carbon source is ¹³C-labeled (e.g., ¹³C-glucose) and the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl).

-

Harvesting and Lysis: Harvest the bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication or French press) to release the cellular contents.

-

Nucleic Acid Precipitation: Precipitate the total nucleic acids from the cell lysate using isopropanol (B130326) or ethanol.

-

Enzymatic Hydrolysis: Resuspend the nucleic acid pellet and perform enzymatic hydrolysis using nuclease P1 to digest the nucleic acids into their constituent 5'-mononucleotides.

-

Purification of NMPs: Separate the resulting mixture of AMP, GMP, CMP, and UMP using anion-exchange chromatography.

-

Desalting and Lyophilization: Desalt the purified ¹³C₁₀,¹⁵N₅ AMP fraction and lyophilize to obtain the final product.

Protocol for NMR Sample Preparation

-

Dissolution: Dissolve the lyophilized ¹³C₁₀,¹⁵N₅ AMP in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-5 mM.

-

pH Adjustment: Adjust the pH of the sample to the desired value (typically 6.5-7.5) using dilute NaOD or DCl.

-

Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer to NMR Tube: Transfer the final solution to a clean, high-precision NMR tube.

Applications in Research and Development

Metabolic Flux Analysis

¹³C₁₀,¹⁵N₅ AMP is a critical tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing ¹³C-labeled substrates to cells or organisms, researchers can trace the incorporation of the heavy isotopes into various metabolites, including the nucleotide pool. The isotopic enrichment pattern in AMP provides valuable information about the activity of pathways such as the pentose (B10789219) phosphate pathway and de novo purine (B94841) synthesis.

Caption: General workflow for a ¹³C-metabolic flux analysis experiment.

Structural Biology

In NMR spectroscopy, uniform isotopic labeling with ¹³C and ¹⁵N is essential for studying the structure and dynamics of nucleic acids and their complexes with proteins and other ligands. The presence of these isotopes allows for the use of heteronuclear NMR experiments, which greatly simplify spectral assignment and provide detailed structural constraints.

Drug Development

¹³C₁₀,¹⁵N₅ AMP can be used as an internal standard in pharmacokinetic and pharmacodynamic studies to accurately quantify the levels of AMP and related adenosine-based drugs and their metabolites in biological samples. This is crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME).

Signaling Pathways Involving AMP

AMP is a key signaling molecule in cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). When cellular energy levels are low (high AMP:ATP ratio), AMP binds to the γ-subunit of AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

Caption: Simplified signaling pathway of AMP-activated protein kinase (AMPK).

This technical guide provides a foundational understanding of ¹³C₁₀,¹⁵N₅ labeled AMP. For specific applications, further optimization of experimental protocols and data analysis methods may be required.

Synthesis of Uniformly Labeled Adenosine Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of uniformly labeled adenosine (B11128) monophosphate (AMP). Uniform isotopic labeling of AMP with stable isotopes, such as ¹³C and ¹⁵N, is a critical technique for a variety of research applications, including structural biology studies by nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and as a precursor for the synthesis of other labeled biomolecules. This document details both biological and chemo-enzymatic approaches to synthesis, providing structured data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Data Presentation: Quantitative Analysis of Labeled AMP Synthesis

The successful synthesis of uniformly labeled AMP is evaluated by several key quantitative parameters: yield, isotopic enrichment, and purity. The following table summarizes representative data for these metrics, compiled from various synthesis and analysis methodologies.

| Parameter | Biological Synthesis (from E. coli) | Chemo-enzymatic Synthesis | Commercially Available Standard |

| Starting Materials | ¹³C-glucose, ¹⁵NH₄Cl | Uniformly labeled adenosine, ATP | N/A |

| Overall Yield | Variable, dependent on extraction and purification efficiency | High (>90% for phosphorylation step)[1] | N/A |

| Isotopic Enrichment | >95% | >98% for ¹³C, >96% for ¹⁵N | >98% for ¹³C, 96-98% for ¹⁵N |

| Purity | >95% after purification | >95% after purification | ≥95% |

| Primary Method | Fermentation and extraction | Enzymatic phosphorylation | Proprietary |

| Key Analytical Methods | Mass Spectrometry, NMR | HPLC, Mass Spectrometry, NMR | HPLC, Mass Spectrometry, NMR |

Experimental Protocols

Biological Synthesis of Uniformly Labeled AMP from E. coli

This protocol outlines the production of uniformly labeled AMP by growing Escherichia coli in a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively. The labeled AMP is then extracted and purified from the cellular RNA.

a. Culture Growth and Isotopic Labeling

-

Prepare Minimal Medium: Prepare M9 minimal medium. For uniform labeling, substitute standard glucose and ammonium (B1175870) chloride with ¹³C-glucose (e.g., 4 g/L) and ¹⁵N-ammonium chloride (e.g., 1 g/L)[2][3].

-

Inoculation and Growth: Inoculate the medium with an appropriate E. coli strain (e.g., K-12). Grow the culture at 37°C with shaking until it reaches the late logarithmic phase of growth[3].

-

Cell Harvesting: Harvest the cells by centrifugation.

b. Extraction of Total RNA

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using a suitable method (e.g., sonication or French press).

-

RNA Precipitation: Extract total RNA from the cell lysate using a standard protocol, such as a hot phenol-chloroform extraction followed by ethanol (B145695) precipitation.

c. Hydrolysis of RNA to Mononucleotides

-

Enzymatic Digestion: Resuspend the purified RNA in a suitable buffer and digest it to its constituent nucleoside monophosphates (NMPs) using a nuclease, such as Nuclease P1.

-

Enzyme Inactivation: Inactivate the nuclease by heating.

d. Purification of Labeled AMP

-

Chromatographic Separation: Separate the resulting mixture of NMPs (AMP, GMP, CMP, UMP) using anion-exchange chromatography[4].

-

Elution: Elute the bound NMPs using a salt gradient (e.g., ammonium bicarbonate). AMP will elute at a specific salt concentration.

-

Desalting and Lyophilization: Collect the AMP-containing fractions, desalt them (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the purified, uniformly labeled AMP.

Chemo-enzymatic Synthesis of Uniformly Labeled AMP

This method involves the enzymatic phosphorylation of commercially available uniformly labeled adenosine.

a. Starting Material

-

Uniformly labeled [¹³C, ¹⁵N]-Adenosine

-

Adenosine kinase

-

ATP (as a phosphate (B84403) donor)

b. Phosphorylation Reaction

-

Reaction Setup: In a suitable buffer (e.g., Tris-HCl) containing MgCl₂, combine uniformly labeled adenosine, a molar excess of ATP, and adenosine kinase[5].

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C). Monitor the progress of the reaction by HPLC or TLC. The reaction typically proceeds to high conversion[6].

-

Reaction Quenching: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heat inactivation of the enzyme.

c. Purification of Labeled AMP

-

Chromatographic Separation: Purify the uniformly labeled AMP from the reaction mixture, which will contain unreacted adenosine, ADP, and the newly formed labeled AMP, using anion-exchange chromatography as described in the biological synthesis protocol[4].

-

Analysis: Verify the identity and purity of the product using mass spectrometry and NMR spectroscopy[7].

Mandatory Visualizations

Caption: De Novo Purine Biosynthesis Pathway Leading to AMP.

Caption: Chemo-enzymatic Synthesis Workflow for Uniformly Labeled AMP.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ukisotope.com [ukisotope.com]

- 3. antibodies.cancer.gov [antibodies.cancer.gov]

- 4. harvardapparatus.com [harvardapparatus.com]

- 5. Extracellular adenosine activates AMP-dependent protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅, a stable isotope-labeled internal standard crucial for a variety of research applications. This document details its physicochemical characteristics, provides insights into relevant experimental protocols, and visualizes its role in cellular signaling and analytical workflows.

Core Physical and Chemical Properties

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is an isotopically enriched form of adenosine monophosphate (AMP), where all ten carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous AMP. The compound is typically available as a dilithium (B8592608) or disodium (B8443419) salt to enhance its stability and solubility.

Table 1: Physical and Chemical Properties of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₁₀H₁₂¹⁵N₅O₇P (as free acid) | [1][2] |

| Molecular Weight | ~362.15 g/mol (as free acid) | |

| ~374.1 g/mol (dilithium salt) | [3] | |

| ~406.08 g/mol (disodium salt) | [4] | |

| Appearance | Typically a white to off-white solid or a colorless to light yellow liquid when in solution.[1][2] | [1][2] |

| Melting Point | Data for the isotopically labeled compound is not readily available. Unlabeled Adenosine Monophosphate has a melting point of 178-185 °C (decomposes).[5][6] | [5][6] |

| Solubility | Soluble in water.[6][7] The solubility of unlabeled AMP in water is approximately 10 g/L at 20 °C.[8] The salt forms (disodium and dilithium) are expected to have higher aqueous solubility. | [6][7][8] |

| Isotopic Purity | ≥98 atom % for both ¹³C and ¹⁵N is commonly available.[9] | [9] |

| Chemical Purity | Typically ≥95% (CP).[3] | [3] |

| Storage Conditions | Store in a freezer at -20°C, protected from light.[3] | [3] |

Role in Cellular Signaling: The AMPK Pathway

Adenosine monophosphate is a critical regulator of cellular energy homeostasis, primarily through its activation of AMP-activated protein kinase (AMPK).[1][3] AMPK acts as a cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating low energy status, AMP binds to the γ-subunit of AMPK, leading to its allosteric activation and phosphorylation by upstream kinases such as LKB1.[1][3] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1][3]

Experimental Protocols and Applications

Adenosine monophosphate-¹³C₁₀,¹⁵N₅ is primarily utilized as an internal standard in quantitative mass spectrometry-based metabolomics and metabolic flux analysis (MFA).[10] Its identical chemical and physical properties to endogenous AMP, coupled with its distinct mass, allow for accurate correction of matrix effects and variations in sample processing and instrument response.[10]

General Protocol for using Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an Internal Standard in LC-MS

The following is a generalized workflow for the quantification of AMP in biological samples using Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an internal standard.

-

Sample Preparation:

-

Rapidly quench metabolic activity in biological samples (e.g., cell cultures, tissues) by flash-freezing in liquid nitrogen or using cold quenching solutions to prevent enzymatic degradation of AMP.

-

Extract metabolites using a suitable solvent system, such as a cold methanol/water or methanol/chloroform/water mixture.[11]

-

During the extraction process, spike a known concentration of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ into each sample.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using liquid chromatography (LC), typically with a column chemistry appropriate for polar molecules like nucleotides (e.g., HILIC or reversed-phase ion-pairing).

-

Detect and quantify the endogenous (unlabeled) AMP and the isotopically labeled internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The distinct mass-to-charge (m/z) ratios of the precursor and product ions for both analytes allow for their simultaneous and specific detection.

-

-

Data Analysis:

-

Calculate the peak area ratio of the endogenous AMP to the Adenosine monophosphate-¹³C₁₀,¹⁵N₅ internal standard.

-

Determine the concentration of endogenous AMP in the original sample by comparing this ratio to a calibration curve generated with known concentrations of unlabeled AMP and a fixed concentration of the internal standard.

-

References

- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. sinobiological.com [sinobiological.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Adenosine 5'-monophosphate (AMP) CAS 61-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Adenosine 5'-monophosphate CAS#: 61-19-8 [m.chemicalbook.com]

- 8. Adenosine Monophosphate | C10H14N5O7P | CID 6083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Adenosine-13C10,15N5 ≥98 atom %, ≥95% (CP) | 202406-75-5 [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: Isotopic Purity of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Adenosine (B11128) Monophosphate-¹³C₁₀,¹⁵N₅ (AMP-¹³C₁₀,¹⁵N₅), a crucial internal standard and tracer in metabolic research and drug development. This document details the quantitative data regarding its purity, in-depth experimental protocols for its synthesis and analysis, and visual representations of relevant biochemical pathways and analytical workflows.

Quantitative Data Summary

The isotopic and chemical purity of commercially available AMP-¹³C₁₀,¹⁵N₅ can vary between suppliers and batches. The following tables summarize the typical specifications provided by various vendors. Researchers should always refer to the certificate of analysis for specific lot information.

Table 1: Isotopic and Chemical Purity Specifications

| Parameter | Specification | Supplier Example |

| ¹³C Isotopic Enrichment | ≥98% | Cambridge Isotope Laboratories, Inc.[1][2] |

| ¹⁵N Isotopic Enrichment | 96-98% | Cambridge Isotope Laboratories, Inc.[1][2] |

| Chemical Purity | ≥95% | Cambridge Isotope Laboratories, Inc.[1][2] |

| Chemical Purity | 99.24% | MedChemExpress[3] |

| Chemical Purity | 98.90% | MedChemExpress[4] |

Table 2: Product Forms and Properties

| Product Form | Molecular Weight | CAS Number (Labeled) |

| Lithium Salt | 374.1 g/mol | 202406-66-4[1][2] |

| Disodium Salt | - | - |

| Dilithium Salt | - | - |

Experimental Protocols

This section outlines the methodologies for the synthesis and determination of isotopic purity of AMP-¹³C₁₀,¹⁵N₅.

Biosynthetic Preparation of ¹³C,¹⁵N-Labeled Ribonucleoside 5'-Monophosphates

A common method for producing uniformly labeled ribonucleotides involves biosynthesis in bacterial cultures.[5][6]

Objective: To produce AMP uniformly labeled with ¹³C and ¹⁵N.

Materials:

-

Escherichia coli strain capable of high RNA production.

-

Minimal media (e.g., M9) with ¹³C-glucose as the sole carbon source and ¹⁵N-ammonium chloride as the sole nitrogen source.

-

Lysis buffer (e.g., Tris-HCl, EDTA, lysozyme).

-

RNA extraction reagents (e.g., phenol:chloroform:isoamyl alcohol).

-

Nuclease P1.

-

Buffers for chromatography.

-

High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Bacterial Culture: Grow E. coli in minimal media containing ¹³C-glucose and ¹⁵N-ammonium chloride to ensure the incorporation of the stable isotopes into all cellular components, including RNA.

-

Cell Lysis: Harvest the bacterial cells and lyse them to release the cellular contents.

-

RNA Extraction: Perform a total RNA extraction from the cell lysate using standard methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

RNA Digestion: Digest the purified total RNA to its constituent ribonucleoside 5'-monophosphates using Nuclease P1. This enzyme cleaves the phosphodiester bonds in RNA to yield 5'-mononucleotides.

-

Purification: Purify the resulting ribonucleoside 5'-monophosphates, including AMP-¹³C₁₀,¹⁵N₅, from the digestion mixture using chromatographic techniques such as anion-exchange or reversed-phase HPLC.

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds.[6][7]

Objective: To quantify the ¹³C and ¹⁵N enrichment in AMP-¹³C₁₀,¹⁵N₅.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).

Materials:

-

AMP-¹³C₁₀,¹⁵N₅ sample.

-

Unlabeled Adenosine Monophosphate (natural abundance) standard.

-

Mobile phase for LC (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate).

-

LC column (e.g., HILIC or reversed-phase C18).

Procedure:

-

Sample Preparation: Prepare solutions of both the labeled AMP and the unlabeled standard at known concentrations.

-

LC-MS/MS Analysis:

-

Inject the unlabeled AMP standard to determine its retention time and mass spectrum. This provides the natural isotopic distribution of the molecule.

-

Inject the AMP-¹³C₁₀,¹⁵N₅ sample.

-

Acquire full scan mass spectra for both samples.

-

-

Data Analysis:

-

From the unlabeled AMP spectrum, determine the relative intensities of the M, M+1, M+2, etc. peaks due to the natural abundance of ¹³C, ¹⁵N, and ¹⁸O.

-

In the spectrum of the labeled AMP, identify the mass peak corresponding to the fully labeled species (all 10 carbons as ¹³C and all 5 nitrogens as ¹⁵N).

-

Measure the intensities of the isotopic peaks around the main labeled peak.

-

Correct the observed peak intensities for the natural isotopic abundance to calculate the isotopic enrichment of ¹³C and ¹⁵N.

-

Role in Cellular Signaling

Adenosine monophosphate is a key signaling molecule involved in cellular energy homeostasis. It acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of metabolism. When cellular energy levels are low (high AMP:ATP ratio), AMP binds to AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

Furthermore, AMP can act as an agonist for the adenosine A1 receptor, initiating various downstream signaling cascades.[3][4]

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine 5â²-monophosphate (U-¹³Cââ, 98%; U-¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3802-SL-10 [isotope.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Storage and Stability of Isotopically Labeled AMP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling isotopically labeled Adenosine (B11128) Monophosphate (AMP), a vital tool in biochemical research, drug discovery, and metabolic studies. Ensuring the integrity of these valuable reagents is paramount for obtaining accurate and reproducible experimental results. This document outlines recommended storage conditions, stability profiles under various environmental factors, and detailed methodologies for assessing the integrity of isotopically labeled AMP.

Core Principles of Labeled AMP Stability

Isotopically labeled AMP, whether incorporating stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) or radioactive isotopes like ³H and ³²P, is subject to degradation. The stability of these molecules is influenced by several factors, including the nature of the isotope, storage temperature, pH, solvent, and exposure to light.

Stable Isotopes (e.g., ¹³C, ¹⁵N): Generally, the introduction of stable isotopes has a minimal impact on the chemical stability of AMP. Therefore, their storage and handling guidelines largely mirror those for unlabeled AMP. The primary concerns for these compounds are chemical degradation pathways inherent to the AMP molecule itself, such as hydrolysis.

Radioactive Isotopes (e.g., ³H, ³²P): Radiolabeled AMP is inherently less stable due to the process of radioactive decay. This decay can lead to autoradiolysis, where the emitted radiation promotes the decomposition of the compound. For this reason, stringent storage conditions are necessary to minimize degradation and ensure the radiochemical purity of the tracer.

Recommended Storage Conditions and Stability Data

Proper storage is the most effective way to prolong the shelf life of isotopically labeled AMP. The following table summarizes recommended storage conditions and available quantitative stability data. It is important to note that specific stability data for isotopically labeled AMP is sparse in publicly available literature; therefore, data for unlabeled AMP and general recommendations for labeled compounds are included as a guide.

| Isotope Type | Form | Recommended Storage Temperature | Recommended Duration | Solvent/Matrix | Stability Data & Notes |

| Stable (¹³C, ¹⁵N) | Solid | -20°C to -80°C | 6 months at -80°C; 1 month at -20°C | N/A | Follow supplier recommendations. Generally stable when stored dry and protected from light. |

| Solution | -80°C | Up to 6 months | Aqueous buffers (pH 6-7.5) | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. | |

| Radioactive (³H, ³²P) | Solid/Solution | -80°C or lower | Varies by isotope half-life | Aqueous buffers, often with radical scavengers (e.g., ethanol) | Degradation is accelerated by self-radiolysis. Shorter shelf-life than stable isotopes. |

| Unlabeled AMP (as a proxy) | Solution (Aqueous) | 60°C | N/A | pH 0.3-12.71 | Hydrolysis rate constants have been determined. For example, at 60°C, the second-order base-catalyzed rate constant (kₒₕ) is 4.32 × 10⁻⁶ M⁻¹s⁻¹ in NaOH.[1] |

| Unlabeled AMP (as a proxy) | Solution (Aqueous) | 22-90°C | 2-4 days | pH 4 | AMP is the most stable of the adenosine phosphates, maintaining integrity between 22 and 55°C under these conditions.[2] |

| Unlabeled AMP (as a proxy) | Solution (Aqueous) | 37°C | Up to 3 days | Cell Culture Media | Stability is pH-dependent; degradation is faster at pH > 7.[3] |

Key Considerations for Storage:

-

Temperature: Low temperatures (-20°C to -80°C) are crucial for minimizing both chemical and radiolytic degradation. For long-term storage, -80°C is strongly recommended.

-

pH: AMP is most stable in neutral to slightly acidic aqueous solutions (pH 4-7). Alkaline conditions (pH > 7) accelerate the hydrolysis of the phosphate (B84403) ester bond.

-

Solvent: For solutions, use high-purity water or appropriate buffers (e.g., phosphate or Tris buffers). The presence of certain ions can catalyze degradation.

-

Light: Protect from light, as photodecomposition can occur, especially for the adenine (B156593) ring.

-

Form: Storing the compound in a dry, solid form is generally preferred for long-term stability. If in solution, flash-freeze aliquots in liquid nitrogen before transferring to -80°C to minimize segregation effects.

-

Inert Atmosphere: For particularly sensitive compounds, especially radiolabeled ones, storage under an inert gas like argon or nitrogen can prevent oxidation.

Experimental Protocols for Stability Assessment

To ensure the integrity of isotopically labeled AMP, particularly for long-term studies or when using older stock solutions, it is essential to perform stability testing. High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the gold standard for this purpose.

Stability-Indicating HPLC-UV Method

This method is designed to separate the intact AMP from its potential degradation products, primarily adenosine and adenine.

Objective: To quantify the purity of isotopically labeled AMP and detect the presence of degradation products.

Materials and Reagents:

-

Isotopically labeled AMP sample

-

Reference standards for AMP, adenosine, and adenine

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) or methanol

-

Potassium phosphate monobasic and dibasic (for buffer preparation)

-

Formic acid or ammonium (B1175870) formate (B1220265) (for MS-compatible mobile phases)

-

0.22 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A linear gradient can be optimized, for example, starting with 100% A and increasing the percentage of B to elute more hydrophobic degradants. A common starting point is an isocratic elution with a low percentage of organic modifier.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm or 260 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

Procedure:

-

Standard Preparation: Prepare stock solutions of AMP, adenosine, and adenine reference standards in the mobile phase A. Create a mixed standard solution containing all three compounds at known concentrations.

-

Sample Preparation: Dilute the isotopically labeled AMP sample to a suitable concentration within the linear range of the assay using mobile phase A.

-

System Suitability: Inject the mixed standard solution to ensure adequate separation and resolution between AMP, adenosine, and adenine peaks.

-

Analysis: Inject the prepared sample of isotopically labeled AMP.

-

Data Analysis: Identify and quantify the peak corresponding to AMP and any peaks corresponding to degradation products by comparing their retention times with the standards. Calculate the purity of the labeled AMP as the percentage of the main peak area relative to the total peak area.

LC-MS/MS for Enhanced Specificity and Sensitivity

For more definitive identification of degradation products and for analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Similar to the HPLC-UV method, but using MS-compatible mobile phase buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI is typically used for AMP and its metabolites.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for both the labeled AMP and its potential degradation products should be monitored. The mass shift due to isotopic labeling must be accounted for when setting up the MRM transitions.

-

Example for unlabeled AMP: m/z 348 → 136 (adenine fragment)

-

For a fully ¹³C-labeled AMP (¹³C₁₀), the precursor ion would be m/z 358.

-

Procedure:

-

Follow a similar sample preparation procedure as for HPLC-UV, using MS-compatible solvents.

-

Develop and optimize MRM transitions for the labeled AMP and its expected degradation products.

-

Analyze the samples by LC-MS/MS.

-

Quantify the amount of intact labeled AMP and any degradation products using calibration curves prepared with reference standards.

Signaling Pathways and Experimental Workflows

Isotopically labeled AMP is a powerful tool for tracing metabolic pathways and understanding cellular signaling.

cAMP Signaling Pathway

Cyclic AMP (cAMP) is a critical second messenger synthesized from ATP by adenylyl cyclase. AMP levels in the cell can influence this pathway, primarily through the activation of AMP-activated protein kinase (AMPK), which regulates cellular energy homeostasis. While not a direct precursor, understanding the interplay between AMP and the cAMP pathway is crucial.

Experimental Workflow: Metabolic Flux Analysis

Isotopically labeled AMP, or more commonly, its precursors like labeled glucose or amino acids, are used to trace the flow of atoms through metabolic pathways, including nucleotide synthesis. This technique, known as metabolic flux analysis (MFA), provides a quantitative understanding of cellular metabolism.

In a typical MFA experiment to study nucleotide synthesis, cells would be cultured in a medium containing a ¹³C-labeled carbon source. The cells would then be harvested, and metabolites, including AMP, would be extracted. LC-MS/MS analysis would reveal the mass isotopologue distribution of AMP, indicating how many ¹³C atoms from the original tracer have been incorporated. This data is then used in computational models to calculate the rates (fluxes) of the biochemical reactions in the purine (B94841) synthesis pathway.

Conclusion

The stability of isotopically labeled AMP is a critical factor for the reliability of research in which it is used. By adhering to proper storage conditions, researchers can significantly extend the shelf life of these reagents. Regular stability testing using robust analytical methods like HPLC and LC-MS/MS is recommended to ensure the integrity of the compounds before use. Furthermore, the application of isotopically labeled AMP and its precursors in techniques such as metabolic flux analysis continues to provide invaluable insights into complex biological systems. This guide serves as a technical resource to aid researchers in the effective use and management of these essential research tools.

References

A Technical Guide to Stable Isotope Labeling in Metabolomics

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites, known as metabolic flux, within a biological system.[1][2] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.

At its core, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][2] These isotopes are naturally occurring, non-radioactive, and do not alter a molecule's chemical properties, making them safe and effective tracers.[1][4] The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites using techniques like mass spectrometry, it is possible to deduce the metabolic pathways they have traversed and quantify their rate of turnover.[1][5]

This dynamic view of cellular metabolism provides insights that cannot be obtained from static measurements of metabolite concentrations alone, making it invaluable for understanding disease progression, identifying drug targets, and assessing treatment efficacy.[1][4]

Core Principles of Stable Isotope Labeling

The utility of stable isotope labeling hinges on a few key concepts that are foundational to designing and interpreting experiments.

-

Isotopes and Isotopologues : Isotopes are variants of an element that differ in the number of neutrons.[1] For example, the most common carbon isotope is ¹²C, while ¹³C contains an extra neutron, making it heavier. When a metabolite incorporates one or more of these heavy isotopes, it is referred to as an isotopologue. The distribution of these isotopologues is the primary readout in a labeling experiment.[1]

-

Metabolic Flux : This is the rate of turnover of metabolites through a metabolic pathway.[1] Stable isotope labeling is a premier method for quantifying metabolic flux, offering a dynamic snapshot of cellular activity.[1][6] This is crucial in fields like metabolic engineering and disease research where understanding the regulation of pathway activity is key.[7]

-

Isotopic Steady State : This state is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time.[1] Reaching this state is often a prerequisite for steady-state metabolic flux analysis. The time required to reach isotopic steady state varies depending on the pathway; for instance, glycolysis may reach it in minutes, whereas nucleotide biosynthesis can take significantly longer.[1]

Commonly Used Stable Isotopes:

The choice of isotope and the specific labeled positions on the precursor molecule are critical for probing specific pathways.

| Isotope | Common Labeled Precursor(s) | Key Applications |

| Carbon-13 (¹³C) | [U-¹³C]-Glucose, [1,2-¹³C]-Glucose, [U-¹³C]-Glutamine | Tracing central carbon metabolism (Glycolysis, TCA Cycle, Pentose Phosphate Pathway), Metabolic Flux Analysis (MFA).[2][3][5] |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Glutamine, ¹⁵N-labeled amino acids, ¹⁵N-Nitrate | Tracing nitrogen fate, amino acid and nucleotide biosynthesis, identifying nitrogen-containing compounds.[8][9] |

| Deuterium (²H or D) | ²H-labeled water, ²H-labeled glucose | Investigating pathways involving hydride transfer, measuring whole-body glucose flux, lipid synthesis.[2][10] |

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a multi-step workflow. Careful consideration at each stage is critical for generating high-quality, interpretable data.[1] The five basic steps for a ¹³C-MFA experiment include: (1) Experimental design, (2) Tracer experiment, (3) Isotopic labeling measurement, (4) Flux estimation, and (5) Statistical analysis.[5]

Detailed Experimental Protocols

The success of a labeling experiment is highly dependent on meticulous execution.[1] Below are generalized protocols for key stages of a typical experiment using cultured mammalian cells.

Protocol 1: ¹³C-Glucose Labeling in Adherent Mammalian Cells

This protocol outlines the process of labeling cells with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose).

1. Media Preparation:

-

Start with a glucose-free basal medium (e.g., DMEM, RPMI-1640).[10]

-

Supplement with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[10][11]

-

Dissolve [U-¹³C]-glucose in the glucose-free medium to the desired final concentration (e.g., 10-25 mM).[10]

-

Sterilize the complete labeling medium by passing it through a 0.22 µm filter.[12]

2. Cell Culture and Labeling:

-

Seed cells in 6-well plates or 10 cm dishes at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.[1][10]

-

Allow cells to attach and grow overnight in their standard, unlabeled growth medium.[10]

-

Before labeling, aspirate the standard medium and wash the cells once with pre-warmed, glucose-free medium or PBS to remove residual unlabeled glucose.[10][11]

-

Add the pre-warmed ¹³C-labeling medium to the cells.[10]

-

Incubate for the desired duration. This can range from minutes to hours, depending on the pathways of interest and the time needed to approach isotopic steady state.[12]

3. Metabolite Quenching and Extraction:

-

This step must be performed rapidly to halt all enzymatic activity.

-

Place the culture plate on dry ice to cool it quickly.[10]

-

Aspirate the labeling medium completely.

-

Immediately add an ice-cold extraction solvent, typically 80% methanol (B129727) (LC-MS grade), to the cells (~1 mL for a 6-well plate).[12][13]

-

Scrape the cells in the cold methanol and transfer the entire lysate into a pre-chilled microcentrifuge tube.[13]

-

Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[13]

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.[13]

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).[1]

-

Store the dried extracts at -80°C until analysis.[13]

Protocol 2: Metabolite Analysis by LC-MS

This protocol provides a general outline for analyzing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

-

Reconstitute the dried metabolite extracts in a suitable solvent compatible with the chromatography method (e.g., a mixture of water and acetonitrile (B52724) for HILIC).[1]

2. Chromatographic Separation:

-

Inject the reconstituted samples into a liquid chromatography (LC) system.[1]

-

Metabolites are separated based on their physicochemical properties as they pass through a chromatography column (e.g., HILIC for polar metabolites).[13]

3. Mass Spectrometry Data Acquisition:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Configure the mass spectrometer to acquire data in full scan mode, often in both positive and negative ionization modes to cover a broad range of metabolites.[13]

-

Set the mass resolution to >60,000 to accurately resolve different isotopologues.[13]

-

The mass spectrometer detects the abundance of each mass-to-charge (m/z) value, generating a mass spectrum. For a labeled metabolite, this spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form.[1]

Data Analysis and Interpretation

The raw data from LC-MS requires several processing steps to yield meaningful biological insights.[1] This workflow involves identifying labeled compounds, correcting for naturally occurring isotopes, and finally, calculating metabolic fluxes.

1. Correction for Natural Isotope Abundance: A critical step in the analysis is to correct for the natural abundance of stable isotopes.[14] For example, ¹³C naturally occurs at an abundance of ~1.1%.[15] This means that even in an unlabeled sample, a small fraction of molecules will contain one or more ¹³C atoms, contributing to the M+1, M+2, etc. peaks. This background must be mathematically removed to determine the true enrichment from the isotopic tracer.[14][16] Various software tools like IsoCorrectoR are available for this purpose.[17]

2. Mass Isotopologue Distribution (MID): After correction, the data is expressed as the Mass Isotopologue Distribution (MID), which is the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms (m₀, m₁, m₂, etc.).[1]

3. Metabolic Flux Analysis (MFA): The MIDs of key metabolites serve as the input for computational Metabolic Flux Analysis (MFA).[18] 13C-MFA is considered the gold standard for quantifying cellular fluxes.[5] This process uses a metabolic network model and sophisticated algorithms to find the set of fluxes that best explains the observed labeling patterns.[6][19] The redundancy in the data, where many MID measurements are used to estimate a smaller number of fluxes, greatly improves the accuracy and confidence of the results.[5]

Quantitative Data Summary

The output of a stable isotope labeling experiment is rich quantitative data. The following table presents example data on the mass isotopologue distribution for key metabolites in the TCA cycle after labeling cells with [U-¹³C]-glucose, demonstrating how different conditions can alter metabolic pathways.

Table 1: Example Mass Isotopologue Distribution (MID) in TCA Cycle Metabolites

| Metabolite | Isotopologue | Condition A (Control) - Fractional Abundance | Condition B (Drug Treatment) - Fractional Abundance |

| Citrate | M+0 | 0.10 | 0.30 |

| M+2 | 0.50 | 0.40 | |

| M+3 | 0.15 | 0.10 | |

| M+4 | 0.20 | 0.15 | |

| M+5 | 0.05 | 0.05 | |

| α-Ketoglutarate | M+0 | 0.12 | 0.35 |

| M+2 | 0.48 | 0.35 | |

| M+3 | 0.15 | 0.10 | |

| M+4 | 0.20 | 0.15 | |

| M+5 | 0.05 | 0.05 | |

| Succinate | M+0 | 0.20 | 0.45 |

| M+2 | 0.55 | 0.40 | |

| M+4 | 0.25 | 0.15 | |

| Malate | M+0 | 0.35 | 0.55 |

| M+2 | 0.45 | 0.30 | |

| M+4 | 0.20 | 0.15 | |

| Data is hypothetical for illustrative purposes, based on typical results seen in ¹³C labeling experiments.[13] |

In this example, the increased fraction of M+0 (unlabeled) metabolites in Condition B suggests a reduced entry of glucose-derived carbon into the TCA cycle, a potential effect of the drug treatment.

Applications in Research and Drug Development

Stable isotope labeling is a versatile technique with broad applications in understanding health and disease, as well as in the pharmaceutical industry.

-

Disease Research : The technique is widely used to study metabolic reprogramming in diseases like cancer, diabetes, and neurodegenerative disorders.[4] For example, tracing ¹³C-glucose can reveal the extent to which cancer cells rely on aerobic glycolysis (the Warburg effect).[20]

-

Drug Discovery and Development : Labeling helps identify metabolic liabilities of cancer cells that can be targeted for therapy.[21] It is also crucial for studying a drug's mechanism of action by observing how it alters metabolic pathways.[] In pharmacokinetic studies, labeling a drug with stable isotopes allows researchers to precisely track its absorption, distribution, metabolism, and excretion (ADME).[4][23][24]

Conclusion

Stable isotope labeling in metabolomics is a sophisticated and powerful approach for dissecting the complexities of metabolic networks. By providing a dynamic and quantitative view of cellular metabolism, it offers invaluable insights for basic research, disease understanding, and drug development.[1] As analytical technologies and computational tools continue to advance, the application of stable isotope tracers will undoubtedly lead to further groundbreaking discoveries.[25]

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 4. metsol.com [metsol.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 8. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 21. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 23. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Application of stable isotopes in drug development|INFORMATION [newradargas.com]

- 25. researchmgt.monash.edu [researchmgt.monash.edu]

Methodological & Application

Application Notes and Protocols for the Use of Adenosine Monophosphate-¹³C₁₀,¹⁵N₅ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Adenosine (B11128) monophosphate-¹³C₁₀,¹⁵N₅ (AMP-¹³C₁₀,¹⁵N₅) as an internal standard for the accurate quantification of adenosine monophosphate (AMP) in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Adenosine monophosphate (AMP) is a central metabolite in cellular energy homeostasis and signal transduction.[1][2] Its precise quantification is crucial for understanding metabolic status and signaling pathway activity in various physiological and pathological conditions. The use of a stable isotope-labeled internal standard, such as AMP-¹³C₁₀,¹⁵N₅, is the gold standard for accurate and reliable quantification of AMP by LC-MS/MS.[3] This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects during sample preparation and ionization, thus correcting for variations and ensuring high precision and accuracy in measurement.[4]

Key Properties of Adenosine monophosphate-¹³C₁₀,¹⁵N₅

| Property | Value |

| Molecular Formula | ¹³C₁₀H₁₄¹⁵N₅O₇P |

| Molecular Weight | 362.18 g/mol |

| Isotopic Purity | ≥99% |

| Chemical Purity | ≥95% |

Experimental Protocols

A generalized workflow for the quantification of AMP using AMP-¹³C₁₀,¹⁵N₅ as an internal standard is presented below. Specific details for cell and tissue sample preparation are provided in subsequent sections.

Figure 1: General experimental workflow for AMP quantification.

Sample Preparation

This protocol is adapted for adherent or suspension cells.

-

Cell Culture: Grow cells to the desired confluency or density. For adherent cells, a 6 cm dish or T25 flask is suitable. For suspension cells, aim for 1-10 million cells per sample.[5]

-

Metabolism Quenching: Rapidly aspirate the culture medium. For adherent cells, immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation at a low speed and wash with ice-cold PBS. After washing, snap-freeze the cell pellet or plate in liquid nitrogen to quench metabolic activity.[1]

-

Internal Standard Spiking: Add a known amount of AMP-¹³C₁₀,¹⁵N₅ solution to the frozen cells. The amount should be optimized based on the expected endogenous AMP concentration.

-

Metabolite Extraction: Add 500 µL of ice-cold 80% methanol (LC-MS grade) in water to the cells.[6] For adherent cells, scrape the cells in the methanol solution. For suspension cells, resuspend the pellet in the methanol solution.

-

Protein Precipitation and Clarification: Incubate the cell lysate on ice for at least 15 minutes. Centrifuge at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

-

Supernatant Collection and Drying: Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of LC-MS compatible solvent, such as 50% methanol in water or the initial mobile phase conditions. Vortex briefly and centrifuge to pellet any remaining insoluble material before transferring to an autosampler vial.

-

Tissue Collection: Excise the tissue of interest as quickly as possible to minimize metabolic changes. Immediately freeze-clamp the tissue or snap-freeze it in liquid nitrogen.[5]

-

Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled tube containing ice-cold extraction solvent (e.g., 80% methanol) and a known amount of AMP-¹³C₁₀,¹⁵N₅. A bead beater or other mechanical homogenizer can be used. The volume of the extraction solvent should be adjusted based on the tissue weight (e.g., 1 mL per 50 mg of tissue).

-

Protein Precipitation and Clarification: Follow steps 1.1.5 to 1.1.7 as described for cultured cells.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for AMP quantification. These parameters should be optimized for the specific instrument and application.

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm) or HILIC column |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 10 |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of AMP from isomers (e.g., 0-5 min, 95-5% B; 5-10 min, 5% B) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Multiple Reaction Monitoring (MRM) Transitions | |

| AMP (unlabeled) | Q1: 348.1 m/z, Q3: 136.1 m/z |

| AMP-¹³C₁₀,¹⁵N₅ | Q1: 363.1 m/z, Q3: 146.1 m/z |

| Dwell Time | 50 - 100 ms |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | 3 - 4 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

Data Presentation

The following tables provide examples of quantitative data for AMP concentrations in different biological samples, as determined by LC-MS/MS using stable isotope dilution.

Table 1: AMP Concentration in Mammalian Cells

| Cell Line | Condition | AMP Concentration (nmol/10⁶ cells) | Reference |

| Jurkat T lymphocytes | Logarithmic growth phase | 1.5 ± 0.3 | [6] |

| Mouse pro-B lymphocytes | Quiescent | ~0.8 | [7] |

| Mouse pro-B lymphocytes | Proliferating (20h post-IL-3) | ~1.2 | [7] |

Table 2: AMP Concentration in Mouse Tissues

| Tissue | AMP Concentration (nmol/g tissue) | Reference |

| Liver | 150 ± 25 | [8] |

| Brain | 250 ± 50 | [2] |

| Skeletal Muscle (resting) | 50 ± 10 | [9] |

| Skeletal Muscle (fatigued) | 150 ± 30 | [9] |

Signaling Pathway Visualization

AMP is a critical regulator of the AMP-activated protein kinase (AMPK) signaling pathway, a master sensor of cellular energy status.[10][11] The following diagram illustrates the core components and interactions of the AMPK signaling pathway.

Figure 2: The AMPK signaling pathway.

Conclusion

The use of Adenosine monophosphate-¹³C₁₀,¹⁵N₅ as an internal standard provides a robust and reliable method for the quantification of AMP in complex biological matrices. The detailed protocols and application data presented here serve as a valuable resource for researchers in metabolomics, drug discovery, and biomedical research, enabling the accurate assessment of cellular energy status and signaling pathway modulation.

References

- 1. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Proteomic and metabolomic characterization of a mammalian cellular transition from quiescence to proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

Quantitative Analysis of Adenosine Monophosphate (AMP) in Biological Matrices by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and energy homeostasis. As a key component of cellular energy charge, AMP levels are a critical indicator of the metabolic state of cells and tissues. Furthermore, AMP acts as an allosteric regulator of several enzymes and is a crucial signaling molecule, most notably in the AMP-activated protein kinase (AMPK) signaling pathway, which plays a vital role in regulating cellular energy balance. Accurate and robust quantification of AMP in biological matrices is therefore essential for a wide range of research areas, including metabolic diseases, oncology, and drug development.

This application note provides a detailed protocol for the sensitive and specific quantification of AMP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, ¹³C₁₀,¹⁵N₅-AMP. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and precision.[1][2][3]

Signaling Pathway Overview: The AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[4] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[5] The activation of AMPK is highly sensitive to the cellular AMP:ATP ratio. An increase in this ratio signifies a low energy state, leading to the allosteric activation of AMPK by AMP.[5] Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance. It achieves this by phosphorylating a multitude of downstream targets, which in turn leads to the upregulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the downregulation of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[5][6]

Caption: The AMP-activated protein kinase (AMPK) signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of AMP in biological samples is depicted below. The process begins with sample collection, followed by a robust extraction procedure to isolate the analyte and internal standard. The extracted samples are then analyzed by LC-MS/MS, and the resulting data is processed for quantification.

Caption: Experimental workflow for AMP quantification.

Detailed Experimental Protocols

Materials and Reagents

-

AMP standard (Sigma-Aldrich or equivalent)

-

¹³C₁₀,¹⁵N₅-AMP internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Biological matrix (e.g., human plasma, cultured cells)

Sample Preparation Protocol (from Human Plasma)

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Prepare Extraction Solution: Prepare an extraction solution of methanol:acetonitrile:water (2:2:1, v/v/v). Chill the solution at -20°C for at least 30 minutes before use.

-

Spike Internal Standard: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of ¹³C₁₀,¹⁵N₅-AMP working solution (concentration to be optimized based on expected endogenous AMP levels).

-

Protein Precipitation: Add 200 µL of the cold extraction solution to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[7]

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

-

Evaporate: Dry the supernatant completely using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried extract in 100 µL of 5% acetonitrile in water.[7]

-

Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A hydrophilic interaction liquid chromatography (HILIC) method is recommended for the separation of the polar analyte AMP.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 90% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be used for the detection and quantification of AMP and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| AMP | 348.1 | 136.1 | 20 |

| AMP | 348.1 | 119.1 | 25 |

| ¹³C₁₀,¹⁵N₅-AMP | 363.1 | 146.1 | 20 |

| ¹³C₁₀,¹⁵N₅-AMP | 363.1 | 124.1 | 25 |

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Quantitative Data and Method Performance